molecular formula C9H11Br2N B14516814 2,4-Dibromo-N-ethyl-N-methylaniline CAS No. 62982-60-9

2,4-Dibromo-N-ethyl-N-methylaniline

Cat. No.: B14516814
CAS No.: 62982-60-9
M. Wt: 293.00 g/mol
InChI Key: FJZLRQJWFBCKAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-ethyl-N-methylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-ethyl-N-methylaniline typically involves the bromination of N-ethyl-N-methylaniline. The reaction is carried out by treating N-ethyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where N-ethyl-N-methylaniline is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired bromination. The product is subsequently purified through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-ethyl-N-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted aniline derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include aniline derivatives with reduced bromine content.

Scientific Research Applications

2,4-Dibromo-N-ethyl-N-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-ethyl-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the ethyl and methyl groups on the nitrogen atom contribute to its reactivity and binding affinity. The compound may exert its effects through pathways involving electron transfer, covalent bonding, or non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-N-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

    2,6-Dibromo-N-ethyl-N-methylaniline: Similar structure but with bromine atoms at the 2 and 6 positions.

    N-Ethyl-N-methylaniline: Lacks the bromine atoms on the benzene ring.

Uniqueness

2,4-Dibromo-N-ethyl-N-methylaniline is unique due to the specific positioning of the bromine atoms and the presence of both ethyl and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62982-60-9

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2,4-dibromo-N-ethyl-N-methylaniline

InChI

InChI=1S/C9H11Br2N/c1-3-12(2)9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3

InChI Key

FJZLRQJWFBCKAW-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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